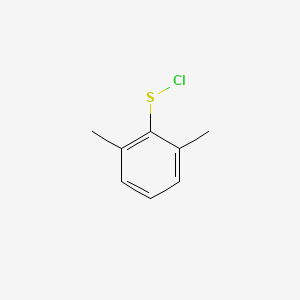

m-Xylene-2-sulfenyl chloride

Description

Properties

Molecular Formula |

C8H9ClS |

|---|---|

Molecular Weight |

172.68 g/mol |

IUPAC Name |

(2,6-dimethylphenyl) thiohypochlorite |

InChI |

InChI=1S/C8H9ClS/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,1-2H3 |

InChI Key |

IUQUJXWDOJLGMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)SCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences

m-Xylene-2-sulfenyl chloride belongs to the sulfenyl chloride family, which includes compounds like toluene-4-sulfenyl chloride and benzene sulfenyl chloride . Key distinctions arise from the substituent positions on the aromatic ring:

- Meta-substitution in this compound reduces steric hindrance compared to ortho-substituted analogs, enhancing its electrophilic reactivity.

- Electron-donating methyl groups in the xylene backbone increase electron density at the sulfur center, making it less reactive than benzene sulfenyl chloride but more stable under thermal conditions .

Physicochemical Properties (Hypothetical Data Table)

| Property | This compound | Toluene-4-sulfenyl Chloride | Benzene Sulfenyl Chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 170.65 | 162.63 | 148.62 |

| Melting Point (°C) | -15 (estimated) | -10 | -5 |

| Boiling Point (°C) | 210–215 | 195–200 | 180–185 |

| Solubility in Water | Insoluble | Insoluble | Slightly soluble |

Limitations of Available Evidence

References to unrelated compounds (e.g., 2-(1-methylethyl)phenol in ) highlight gaps in accessible data. Further experimental studies are required to validate its comparative physicochemical and toxicological profiles.

Preparation Methods

Using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent for thiols. The reaction proceeds via an autocatalytic mechanism involving HCl-mediated Cl₂ release:

-

Reaction Setup :

-

Substrate : m-Xylene-2-thiol (1.0 equiv)

-

Reagents : NCS (1.1 equiv), HCl (catalytic)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Conditions : 25–30°C, 1–2 hours under inert atmosphere

-

-

Mechanism :

Using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride offers a high-yield alternative, particularly in non-aqueous media:

-

Procedure :

-

Add SO₂Cl₂ (1.05 equiv) dropwise to m-xylene-2-thiol in CH₂Cl₂ at 0–5°C.

-

Stir for 15–30 minutes at room temperature.

-

-

Advantages :

-

Rapid reaction (<30 minutes).

-

Minimal byproducts (SO₂ and HCl gas evolved).

-

Oxidative Chlorination with HCl and Oxidizing Agents

Oxidative methods convert thiols to sulfenyl chlorides using HCl in combination with oxidizing agents.

HNO₃/HCl/O₂ System

A continuous flow protocol enables scalable synthesis:

-

Reagents :

-

m-Xylene-2-thiol (1.0 equiv)

-

Concentrated HCl (3.0 equiv)

-

HNO₃ (1.5 equiv)

-

O₂ gas (1.5 equiv)

-

-

Conditions :

-

Temperature : 50–70°C

-

Residence Time : 10–15 minutes

-

Solvent : Mixed polar aprotic solvent (e.g., DMF/CH₃CN)

-

-

Outcome :

Catalytic Chlorination Methods

Lewis Acid-Catalyzed Chlorination

Directed chlorination using FeCl₃ or SbCl₅ with co-catalysts enhances regioselectivity:

-

Catalyst System :

-

FeCl₃ (0.1–0.5 mol%)

-

Co-catalyst: Thianthrene derivatives (e.g., dimethyltetrachlorothianthrene)

-

-

Procedure :

-

React m-xylene with Cl₂ gas (1.2 equiv) at 0–5°C.

-

Quench with Na₂S₂O₃ to isolate sulfenyl chloride.

-

Industrial-Scale Synthesis Considerations

| Parameter | NCS Method | SO₂Cl₂ Method | HNO₃/HCl/O₂ Flow |

|---|---|---|---|

| Throughput | Moderate | High | Very High |

| PMI | 18 | 15 | 12 |

| Safety | Moderate (HCl) | High (SO₂ risk) | Low (contained) |

| Purity | 85–90% | 90–95% | 80–85% |

PMI: Process Mass Intensity (lower = greener).

Comparative Analysis of Methods

Q & A

Q. What safety protocols are critical when handling m-Xylene-2-sulfenyl chloride in laboratory settings?

Methodological Answer:

- Use explosion-proof ventilation systems and conduct experiments in well-ventilated areas to mitigate inhalation risks .

- Employ static discharge precautions (e.g., grounding equipment) due to flammability concerns .

- Wear nitrile gloves, chemical-resistant clothing, and eye protection to prevent skin/eye contact. Post-handling, wash exposed skin thoroughly .

- Store in tightly sealed containers under cool conditions, away from oxidizing agents . Toxicology data from environmental hazard databases (e.g., RightAnswer.com ) should guide emergency response plans .

Q. How can this compound be synthesized, and what parameters optimize its purity?

Methodological Answer:

- A common route involves thiolation of m-xylene derivatives using chlorinating agents (e.g., Cl₂ or SOCl₂) under anhydrous conditions. Solvents like methylene chloride (used in analogous sulfenyl chloride preparations) improve reaction homogeneity .

- Key parameters:

- Temperature: Maintain 0–5°C to minimize side reactions (e.g., disulfide formation).

- Stoichiometry: Use a 10% excess of chlorinating agent to ensure complete conversion.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Confirm purity via HPLC with UV detection (methods adapted from polynuclear aromatic hydrocarbon analysis ).

Q. Which analytical techniques reliably characterize this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons and sulfenyl chlorine integration. Compare with literature shifts for m-xylene derivatives .

- IR Spectroscopy: Confirm S–Cl stretching vibrations (~500–550 cm⁻¹) and absence of O–H/N–H peaks (indicates moisture or amine contamination) .

- Mass Spectrometry: High-resolution MS (ESI or EI) verifies molecular ion [M]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?

Methodological Answer:

- Controlled Thermal Analysis: Conduct thermogravimetric analysis (TGA) under inert (N₂) vs. ambient conditions to assess decomposition kinetics. Compare results with conflicting studies to identify environmental variable impacts (e.g., oxygen or humidity) .

- Purity Validation: Replicate experiments using HPLC-purified samples to rule out impurity-driven instability .

- Cross-Study Comparison: Systematically evaluate methodologies from prior work (e.g., heating rates, sample mass) to identify procedural inconsistencies .

Q. What mechanistic studies elucidate this compound’s role in sulfenylation reactions?

Methodological Answer:

- Isotopic Labeling: Use ³⁶Cl-labeled reagents to track chlorine transfer pathways in nucleophilic substitutions .

- Kinetic Profiling: Monitor reaction rates via UV-Vis spectroscopy under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .

- Computational Modeling: DFT calculations (e.g., Gaussian) simulate transition states to validate proposed mechanisms (e.g., SN2 vs. radical pathways) .

Q. How should researchers design experiments to mitigate conflicting reactivity data in polar vs. nonpolar solvents?

Methodological Answer:

- Solvent Screening: Test reactivity in methylene chloride (polar aprotic), toluene (nonpolar), and acetone (polar protic) to isolate solvent effects .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediate species (e.g., thiyl radicals) in real-time .

- Statistical Design: Apply factorial DOE (Design of Experiments) to quantify interactions between solvent polarity, temperature, and reagent concentration .

Data Reporting and Replication

Q. What details are essential for replicating studies on this compound?

Methodological Answer:

- Sample Preparation: Document solvent batch purity, synthetic steps (including quenching methods), and storage conditions .

- Instrument Calibration: Specify NMR solvent (e.g., CDCl₃), MS ionization parameters, and HPLC column specifications .

- Negative Results: Report failed experiments (e.g., decomposition in protic solvents) to guide future troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.